molecular formula C10H12BrNO2 B2372456 Tert-butyl 3-bromopicolinate CAS No. 1260807-49-5

Tert-butyl 3-bromopicolinate

Cat. No.: B2372456
CAS No.: 1260807-49-5
M. Wt: 258.115
InChI Key: BQXZWVWSJGWASF-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopicolinate, also known as tert-butyl 3-bromo-2-pyridinecarboxylate, is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with tert-butyl and the pyridine ring is brominated at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-bromopicolinate can be synthesized through the esterification of 3-bromopicolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in aqueous medium under reflux conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-bromopicolinate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The tert-butyl ester group provides steric protection, making it more stable under certain reaction conditions compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZWVWSJGWASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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